Ethyl 3-fluorobenzoate
Overview
Description
Ethyl 3-fluorobenzoate is a chemical compound with the molecular formula C9H9FO2 . It is a white to light yellow crystal powder . This compound has been used in the laboratory for various chemical reactions .
Molecular Structure Analysis
The molecular structure of Ethyl 3-fluorobenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass of the molecule is 168.165 Da .Physical And Chemical Properties Analysis
Ethyl 3-fluorobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 206.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.3±3.0 kJ/mol, and the flash point is 82.2±0.0 °C . The index of refraction is 1.488 .Scientific Research Applications
C9H9FO2 C_9H_9FO_2 C9H9FO2
and a molecular weight of 168.16 g/mol . Below is a comprehensive analysis of its applications in scientific research, detailed across various fields:Organic Synthesis
Ethyl 3-fluorobenzoate: is commonly used as a building block in organic synthesis. Its fluorinated aromatic ring makes it a valuable precursor for synthesizing more complex molecules. For instance, it has been utilized in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane , showcasing its role in creating compounds with potential applications in pharmaceuticals and agrochemicals .
Safety and Hazards
Ethyl 3-fluorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid (Category 4) . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact, rinse immediately with plenty of water and get medical attention .
Mechanism of Action
Target of Action
Ethyl 3-fluorobenzoate is a fluorinated compound used in the synthesis of various organic compounds . The primary targets of Ethyl 3-fluorobenzoate are the organic compounds that it helps synthesize.
Mode of Action
Ethyl 3-fluorobenzoate interacts with its targets by participating in chemical reactions that lead to the synthesis of other organic compounds . The fluorine atom in the compound can form strong bonds with carbon, making it a valuable component in the synthesis of fluorinated organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by Ethyl 3-fluorobenzoate are dependent on the specific reactions it is involved in. For example, it has been used in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane . The general pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
The result of Ethyl 3-fluorobenzoate’s action is the synthesis of other fluorinated organic compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of Ethyl 3-fluorobenzoate can be influenced by various environmental factors. For example, it is a combustible liquid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . These precautions help ensure the stability and efficacy of Ethyl 3-fluorobenzoate.
properties
IUPAC Name |
ethyl 3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIKBXLEWTSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060004 | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluorobenzoate | |
CAS RN |
451-02-5 | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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